![molecular formula C12H8BrN3 B13867007 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Scientific Research Applications
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) between the pyrazole and pyrimidine rings, which can be modulated by substituents on the phenyl ring .
Comparison with Similar Compounds
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine can be compared to other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar photophysical properties but different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional nitrogen atoms, offering unique properties and applications in medicinal chemistry.
Coumarin-153, Prodan, and Rhodamine 6G: Commercial fluorescent probes that share some photophysical characteristics with pyrazolo[1,5-a]pyrimidines but differ in their chemical structures and specific applications.
The uniqueness of this compound lies in its combination of a bromophenyl group with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical reactivity and photophysical properties .
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-12-14-6-1-7-16(12)15-11/h1-8H |
InChI Key |
JFXIRKMGGYGLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


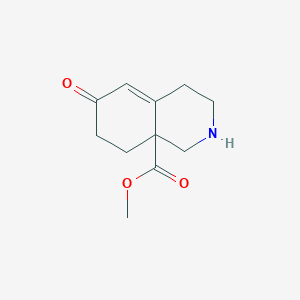

![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
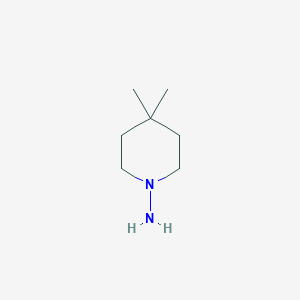
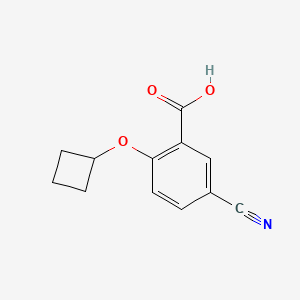
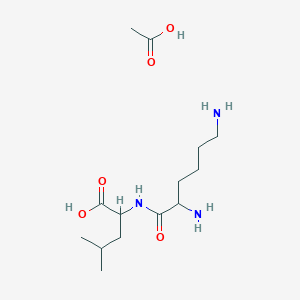
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

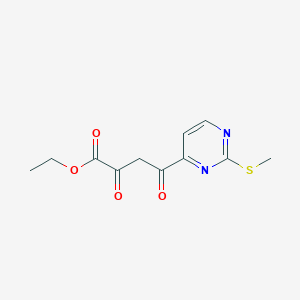
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
